molecular formula C17H22BrNO4 B1672522 Fenoterol hydrobromide CAS No. 1944-12-3

Fenoterol hydrobromide

Cat. No.: B1672522
CAS No.: 1944-12-3
M. Wt: 384.3 g/mol
InChI Key: SGZRQMALQBXAIQ-UHFFFAOYSA-N
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Description

Fenoterol hydrobromide is a beta-2 adrenergic agonist and bronchodilator used primarily for the symptomatic treatment of asthma and other reversible obstructive airway diseases. It is a small molecule that functions by stimulating beta-2 adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscle and increased bronchial airflow .

Mechanism of Action

Target of Action

Fenoterol hydrobromide primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and lung function .

Mode of Action

This compound acts as an agonist at the Beta-2 adrenergic receptor . By binding to this receptor, it stimulates a response that leads to the relaxation of bronchial smooth muscle . This interaction results in bronchodilation and increased bronchial airflow .

Biochemical Pathways

The activation of the Beta-2 adrenergic receptor by this compound triggers a cascade of biochemical events. This includes the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). The elevated levels of cAMP in turn lead to the relaxation of bronchial smooth muscle .

Pharmacokinetics

It is known that the compound is metabolized in the liver . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the relaxation of bronchial smooth muscle , leading to bronchodilation . This effect helps to open up the airways to the lungs, decreasing bronchoconstriction, and increasing bronchial airflow . This makes it an effective treatment for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. It’s also important to note that the compound should be stored in a cool, dry place away from heat and direct light to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenoterol hydrobromide can be synthesized through a multi-step process involving the reaction of 3,5-dihydroxybenzaldehyde with isopropylamine to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine, followed by a reaction with 4-hydroxyphenylacetone to yield fenoterol. The final step involves the formation of the hydrobromide salt by reacting fenoterol with hydrobromic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .

Chemical Reactions Analysis

Types of Reactions: Fenoterol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fenoterol hydrobromide has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of beta-2 adrenergic agonists and their interactions with receptors.

    Biology: Investigated for its effects on cellular signaling pathways and receptor activation.

    Medicine: Extensively studied for its therapeutic effects in treating asthma, chronic obstructive pulmonary disease (COPD), and other respiratory conditions.

    Industry: Used in the development of inhalation therapies and other pharmaceutical formulations .

Comparison with Similar Compounds

Comparison:

Fenoterol hydrobromide stands out due to its high beta-2 selectivity and rapid onset of action, making it a valuable therapeutic agent for managing acute asthma attacks and other obstructive airway diseases.

Properties

IUPAC Name

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZRQMALQBXAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13392-18-2 (Parent)
Record name Fenoterol hydrobromide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045419
Record name Fenoterol hydrobromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1944-12-3, 13392-18-2
Record name Fenoterol hydrobromide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoterol hydrobromide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoterol hydrobromide
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Record name Fenoterol hydrobromide
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Record name 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]resorcinol hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of fenoterol hydrobromide?

A1: this compound is a selective β2-adrenergic receptor agonist. [] Upon binding to these receptors, predominantly found in airway smooth muscle, it activates the enzyme adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). [] Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, providing relief from bronchospasms. []

Q2: Besides bronchodilation, are there other effects of this compound mediated through β2-adrenergic receptors?

A2: Yes, this compound also reduces the release of inflammatory cell mediators, particularly from mast cells. [] This anti-inflammatory effect contributes to its therapeutic benefits in respiratory diseases.

Q3: Can repeated exposure to this compound affect histamine H1 receptor expression in airway smooth muscle?

A3: Research indicates that this compound can upregulate histamine H1 receptors in airway smooth muscle. [] This effect is mediated through the β2-adrenergic receptor/cAMP signaling pathway and involves increased gene transcription and mRNA stability. [] This upregulation could potentially contribute to adverse effects observed with prolonged use of short-acting β2-agonists. []

Q4: What is the molecular formula and weight of this compound?

A4: The research papers provided do not specifically state the molecular formula and weight of this compound. To obtain this information, please refer to chemical databases like PubChem or ChemSpider.

Q5: How does the formulation of this compound in pressurized-metered dose inhalers (pMDIs) affect its stability and performance?

A5: Studies have shown that the type and concentration of propellant, water, and ethanol in pMDI formulations significantly impact the stability and performance of this compound. [, ] Formulations with high hydrofluoroalkane propellant content (>74% v/v) were prone to precipitation. [, ] Ethanol content also influenced stability, with higher concentrations (>27% v/v) generally improving drug solubility. [, ]

Q6: How is this compound absorbed and distributed in the body?

A6: this compound can be administered via various routes, including oral, intravenous, and inhalation. [, , , , ] The absorption and distribution profiles vary depending on the route of administration. Following inhalation, a significant portion of the drug deposits in the oropharynx, with a smaller percentage reaching the lungs for systemic absorption. []

Q7: What is the primary route of elimination for this compound?

A7: this compound is rapidly eliminated from the body, mainly through renal excretion. [, ] Studies in pregnant rabbits showed rapid conversion of the drug into conjugates, further suggesting efficient elimination. []

Q8: Does pregnancy affect the pharmacokinetics of this compound?

A8: A study investigating the pharmacokinetics of intravenous this compound in pregnant women with premature labor found no significant differences compared to data from non-pregnant individuals. [] This suggests that variations in plasma concentrations observed in pregnant women are not primarily due to altered pharmacokinetics. []

Q9: What types of in vitro and in vivo models have been used to study the efficacy of this compound?

A9: A range of in vitro and in vivo models have been employed to assess the efficacy of this compound. These include:- In vitro: Studies using isolated human leukocytes have demonstrated this compound's ability to inhibit allergen-induced histamine release. []- In vivo: Animal models, such as guinea pigs and dogs, have been utilized to investigate the bronchodilatory effects and cardiovascular side effects of this compound alone and in combination with ipratropium bromide. [, ] Additionally, studies in denervated mice have explored the potential of this compound to ameliorate muscle atrophy and stress-induced damage. [, ]- Clinical Trials: Numerous clinical trials have been conducted to assess the efficacy and safety of this compound in various patient populations, including those with asthma, chronic obstructive pulmonary disease (COPD), and preterm labor. [, , , , , ]

Q10: Have there been efforts to develop alternative drug delivery systems for this compound to improve its therapeutic profile?

A11: Yes, researchers have explored alternative delivery systems for this compound, such as the Respimat® Soft Mist™ Inhaler (SMI). [, , ] This device generates slow-moving and longer-lasting aerosols compared to conventional pressurized metered-dose inhalers (pMDIs). [] Studies suggest that Respimat® SMI might improve lung deposition and achieve comparable bronchodilation at lower doses compared to pMDIs, particularly in patients with poor inhalation technique. [, , ]

Q11: What analytical methods are commonly used to determine this compound concentrations?

A12: Several analytical techniques have been employed for the quantification of this compound:- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, allows for sensitive and specific determination of this compound in pharmaceutical products and biological samples. []- Radioimmunoassay: This technique offers high sensitivity and has been used to measure fenoterol plasma concentrations in pharmacokinetic studies. []- Colorimetric Assays: Methods utilizing the aggregation of citrate-capped gold nanoparticles or the reduction of silver ions to silver nanoparticles in the presence of this compound have been developed for its quantification. [, ]- Conductometric Titration: This technique, employing silver nitrate as the titrant, offers a simple and cost-effective approach for determining this compound in pure form and pharmaceutical formulations. []

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